molecular formula C6H4N2O4 B156221 Pyrimidine-2,5-dicarboxylic acid CAS No. 127527-24-6

Pyrimidine-2,5-dicarboxylic acid

Cat. No. B156221
M. Wt: 168.11 g/mol
InChI Key: PIVRLVQKXVLRCA-UHFFFAOYSA-N
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Description

Pyrimidine-2,5-dicarboxylic acid is a derivative of pyrimidine, which is one of the fundamental structures for various biological molecules, including nucleic acids. The presence of carboxylic acid groups at the 2nd and 5th positions on the pyrimidine ring allows for the potential to form metal complexes and engage in various chemical reactions.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, a three-component condensation of pyruvic acid with aromatic aldehydes and aminoazoles has been developed to synthesize 5-aryl-5,8-dihydroazolo[1,5-a]pyrimidine-7-carboxylic acids, which demonstrates the versatility of pyrimidine synthesis . Another method involves the cyclocondensation of 5-aryl-1-carboxamidino-3-styryl-4,5-dihydro-1H-pyrazoles with 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones, catalyzed by titanium or boron compounds, to yield 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines . Additionally, iodine-catalyzed, multicomponent, one-pot synthesis has been used to create 5-aryl-5,8-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylic acids from 5-aminotetrazole, pyruvic acid, and aromatic aldehydes .

Molecular Structure Analysis

The molecular structures of synthesized pyrimidine derivatives are often confirmed using spectroscopic methods such as NMR and X-ray crystallography. For example, the structure of ethyl 3-(2-(5-phenyl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidin-6-yl)propanoate was determined through crystal structure analysis . Similarly, the exact stereostructure of certain pyrimidine derivatives of ascorbic acid was confirmed by X-ray crystal structure analysis .

Chemical Reactions Analysis

Pyrimidine derivatives can participate in various chemical reactions, including Suzuki cross-coupling reactions, which have been used to synthesize heteroarylpyrimidines . The reactivity of pyrimidine derivatives allows for the formation of metal complexes, as demonstrated by the synthesis of metal complexes with pyrimidine-2-carboxylic and pyrimidine-5-carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be studied using thermal analysis, spectroscopic methods, and theoretical studies. For instance, the thermal, spectroscopic, and X-ray studies of metal complexes with pyrimidine-2-carboxylic and pyrimidine-5-carboxylic acids provide insights into their stability and decomposition patterns . The IR and Raman spectra of these complexes offer detailed information about their molecular vibrations and structure.

Scientific Research Applications

Medicinal Chemistry Research

  • Application : Pyrimidine-2,5-dicarboxylic acid is used in the synthesis of mononuclear M(II)-pyridine-2,5-dicarboxylate complexes with antimicrobial and cytotoxic effects .
  • Method : Three novel mononuclear M(II)-pyridine-2,5-dicarboxylate (M = Co(II), Cu(II), and Zn(II)) complexes with pyridine-2,5-dicarboxylic acid or (isocinchomeronic acid, H2pydc) and 2,2′-bipyridine (bipy) have been synthesized .
  • Results : The results of antimicrobial activity of the two ligands H2pydc and bipy, and the four compounds were obtained by the agar disk diffusion method . The cytotoxic activity was evaluated by 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide viability assay for 24 and 48 h on rat glioma cells (C6) .

Material Science

  • Application : Pyrimidine-2,5-dicarboxylic acid is used in the synthesis of derivatives based on pyridine-2,6- and furan-2,5-dicarboxamide scaffolds .
  • Method : The derivatives are described as model compounds for the study of the effect of intramolecular hydrogen bonding and steric and electronic factors of molecular conformations .
  • Results : The study provides insights into the design of site- and conformation-specific reagents, which provide rationales for new drug design as well as a means of developing sensitive chemical probes of nucleic acid structure .

Environmental Science

  • Application : Pyrimidine-2,5-dicarboxylic acid is used as a precursor in the synthesis of pesticides and drugs in agriculture and industries .
  • Method : It is widely existed in pharmaceutical wastewater, dyeing wastewater, and other industrial wastewater .
  • Results : The study provides insights into the environmental impact of the use of Pyrimidine-2,5-dicarboxylic acid in various industries .

Synthesis of Metal Organic Frameworks

  • Application : Pyrimidine-2,5-dicarboxylic acid is used in the synthesis of pyrene-based metal organic frameworks (MOFs) .
  • Method : Pyrene-based molecules are developed as bridging ligands to be used in MOF structures . The functionalization of 2- and 7-positions on pyrene towards electrophilic aromatic substitution are less favorable than 1-, 3-, 6- and 8-positions, yet they can be activated selectively if a very bulky electrophile is employed .
  • Results : The development and synthesis of pyrene-based MOFs have shown promising results in several applications, including luminescence, photocatalysis, adsorption and separation, heterogeneous catalysis, electrochemical applications, and bio-medical applications .

Synthesis of Diorganotin (IV) 2,5-pyridinedicarboxylates

  • Application : Pyrimidine-2,5-dicarboxylic acid is used in the synthesis of diorganotin (IV) 2,5-pyridinedicarboxylates .
  • Method : The synthesis is carried out using standard procedures .
  • Results : The synthesized diorganotin (IV) 2,5-pyridinedicarboxylates have potential applications in various fields .

Inhibitor of Histone Lysine Demethylases

  • Application : Pyrimidine-2,5-dicarboxylic acid is used as an inhibitor of the histone lysine demethylases .
  • Method : The compound is used in vitro and in cell inhibitor studies .
  • Results : The studies have shown that the compound has potential applications in the development of new drugs .

Safety And Hazards

The safety information for Pyrimidine-2,5-dicarboxylic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding prolonged or repeated exposure .

Future Directions

The future directions of Pyrimidine-2,5-dicarboxylic acid research could involve its use in the synthesis of novel structures and their utilization for different applications . It could also involve further exploration of its role in biological systems .

properties

IUPAC Name

pyrimidine-2,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O4/c9-5(10)3-1-7-4(6(11)12)8-2-3/h1-2H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVRLVQKXVLRCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560691
Record name Pyrimidine-2,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimidine-2,5-dicarboxylic acid

CAS RN

127527-24-6
Record name Pyrimidine-2,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
CM Guo, XY Song, WM Xiong, NQ Kang… - … für Kristallographie-New …, 2018 - degruyter.com
Crystal structure of pyrimidine-2,5-dicarboxylic acid 1.5 hydrate, C12H14N4O11 Skip to content Should you have institutional access? Here's how to get it ... De Gruyter € EUR - Euro £ …
Number of citations: 2 www.degruyter.com
M Mišić-Vuković, M Radojković-Veličković… - Journal of the Chemical …, 1990 - pubs.rsc.org
Rate constants for the reaction of six possible diazine monocarboxylates with diazodiphenylmethane (DDM) in ethanol, and also for the hydrolysis of the corresponding methyl …
Number of citations: 2 pubs.rsc.org
PW Jurutka, I Kaneko, J Yang, JS Bhogal… - Journal of medicinal …, 2013 - ACS Publications
Three unreported analogues of 4-[1-(3,5,5,8,8-pentamethyl-5-6-7-8-tetrahydro-2-naphthyl)ethynyl]benzoic acid (1), otherwise known as bexarotene, as well as four novel analogues of (…
Number of citations: 31 pubs.acs.org
CK Nie, D Zhao, Y Tian - Zeitschrift für Kristallographie-New Crystal …, 2018 - degruyter.com
Crystal structure of poly[aqua-(μ5-2,5-dicarboxybenzoato-κ5O:O:O′:O′′:O′′′)sodium(I)], C9H7NaO7 Skip to content Should you have institutional access? Here's how to get it ... …
Number of citations: 2 www.degruyter.com
D Mo, M Serio, W Frank - Zeitschrift für Kristallographie-New Crystal …, 2018 - degruyter.com
C 22 H 32 ClN 2 PSi, triclinic, P1̅ (no. 2), a = 11.8482(3) Å, b = 12.8044(3) Å, c = 15.6562(4) Å, α = 77.694(2), β = 84.144(2), γ = 89.029(2), V = 2308.48(10) Å 3 , Z = 4, R gt (F) = 0.0527…
Number of citations: 4 www.degruyter.com
XH Li, ZX Qin, SL Cao - Zeitschrift für Kristallographie-New Crystal …, 2018 - degruyter.com
C 22 H 31 N 5 O 4 S 2 , triclinic, P1̅ (no. 2), a = 9.0366(1) Å, b = 10.3253(2) Å, c = 14.9997(2) Å, α = 72.790(1), β = 82.301(1), γ = 71.080(1), V = 1263.54(3) Å 3 , Z = 2, R gt (F) = 0.0443…
Number of citations: 2 www.degruyter.com
BK Kirca - Zeitschrift für Kristallographie-New Crystal Structures, 2018 - degruyter.com
C 16 H 15 NO 4 , triclinic, P1̅ (no. 2), a = 4.9960(4) Å, b = 6.9139(5) Å, c = 20.7650(15) Å, α = 83.718(6), β = 84.805(6), γ = 78.648(6), V = 697.25(9) Å 3 , Z = 2, R gt (F) = 0.0480, wR ref …
Number of citations: 2 www.degruyter.com
W Song, SH Li, XL Xu - Zeitschrift für Kristallographie-New Crystal …, 2018 - degruyter.com
C 52 H 40 N 2 O 9 Pb, triclinic, P1̅ (no. 2), a = 10.3025(4) Å, b = 14.1740(9) Å, c = 16.0428(9) Å, α = 115.835(6), β = 97.680(4), γ = 90.493(4), V = 2083.7(2) Å 3 , Z = 2, R gt (F) = 0.0342…
Number of citations: 9 www.degruyter.com
Z Zhen - Zeitschrift für Kristallographie-New Crystal Structures, 2018 - degruyter.com
Crystal structure of 2,6-bis(3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl)pyridine – 1-ethyl-3-methyl-1H-imidazol-3-ium bromide (1/1), C23H22N13Br Skip to content Should you have …
Number of citations: 2 www.degruyter.com
XH Li, ZX Qin, SL Cao - Zeitschrift für Kristallographie-New Crystal …, 2018 - degruyter.com
C 10 H 8 FN 3 OS 2 , monoclinic, P2 1 /c (no. 14), a = 6.2909(2) Å, b = 7.4103(2) Å, c = 24.7079(6) Å, β = 97.396(2), V = 1142.24(6) Å 3 , Z = 4, R gt (F) = 0.0375, wR ref (F 2 ) = 0.1014, T …
Number of citations: 1 www.degruyter.com

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